1-p-Tolyl-cyclohexanecarbonyl chloride

描述

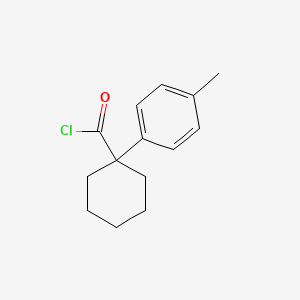

1-p-Tolyl-cyclohexanecarbonyl chloride is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It is an acid chloride derivative, specifically a cyclohexanecarbonyl chloride substituted with a p-tolyl group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

准备方法

Synthetic Routes and Reaction Conditions

1-p-Tolyl-cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-p-tolyl-cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the acid chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis. Large-scale production would require careful control of reaction conditions to ensure safety and efficiency, particularly in handling thionyl chloride and the gaseous by-products.

化学反应分析

Types of Reactions

1-p-Tolyl-cyclohexanecarbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and water to form the corresponding amides, esters, and carboxylic acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-p-tolyl-cyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, typically in the presence of a base such as pyridine to neutralize the HCl by-product.

Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis reactions.

科学研究应用

1-p-Tolyl-cyclohexanecarbonyl chloride is used in various scientific research applications, including:

Organic Synthesis:

Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds, particularly those involving amide or ester linkages.

Material Science: As a precursor in the synthesis of polymers and other advanced materials.

作用机制

The mechanism of action of 1-p-Tolyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acid chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the final product (amide, ester, or carboxylic acid) .

相似化合物的比较

Similar Compounds

Benzoyl Chloride: Another acid chloride with a benzene ring instead of a cyclohexane ring.

Cyclohexanecarbonyl Chloride: Lacks the p-tolyl group, making it less sterically hindered.

p-Tolylacetyl Chloride: Contains a tolyl group but with an acetyl chloride functional group instead of a cyclohexanecarbonyl chloride.

Uniqueness

1-p-Tolyl-cyclohexanecarbonyl chloride is unique due to the presence of both a cyclohexane ring and a p-tolyl group, which can influence its reactivity and steric properties. This combination makes it a valuable reagent in organic synthesis, particularly for introducing bulky groups into molecules .

生物活性

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS No. 676348-46-2) is an acyl chloride compound that serves as an important intermediate in organic synthesis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a cyclohexane ring substituted with a p-tolyl group and a carbonyl chloride functional group. The bulky p-tolyl group contributes to its steric properties, making it useful for modifying other molecules.

Reactivity : As an acyl chloride, this compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters. This reactivity is crucial for the synthesis of complex organic molecules with specific biological activities.

Biological Targets : The compound's interactions with various biomolecules can lead to significant biological effects. Its potential to modify proteins through acylation can influence enzyme activities, receptor interactions, and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of acyl chlorides can possess antimicrobial properties, potentially inhibiting bacterial growth. Specific experiments are needed to evaluate the efficacy of this compound against different microbial strains.

- Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown that acyl chlorides can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular membranes and interference with metabolic pathways.

Case Studies

- Synthesis of Amides : A study demonstrated the synthesis of amides from this compound using various amines. The resulting compounds were evaluated for their biological activity against cancer cell lines, revealing promising cytotoxic effects compared to control groups.

- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes by derivatives synthesized from this compound. The results indicated that certain modifications enhanced inhibitory potency, suggesting potential applications in drug development targeting enzyme-related diseases .

Data Table: Biological Activities of Derivatives

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented. However, similar compounds typically exhibit rapid metabolism and clearance through hydrolysis, forming less reactive intermediates that may have their own biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of <i>p</i>-tolylcyclohexane with a reactive acyl chloride precursor (e.g., cyclohexanecarbonyl chloride) in the presence of Lewis acids like AlCl3. Alternatively, the corresponding carboxylic acid can be treated with thionyl chloride (SOCl2) or oxalyl chloride to generate the acyl chloride . Key factors affecting yield include reaction temperature (optimal range: 0–25°C), stoichiometry of the acylating agent (1.2–1.5 equivalents), and anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : The carbonyl chloride group (C=O) appears at ~170–180 ppm in <sup>13</sup>C NMR. The <i>p</i>-tolyl aromatic protons resonate as a singlet (~6.9–7.2 ppm) due to symmetry.

- IR Spectroscopy : Strong absorption bands at ~1800 cm<sup>-1</sup> (C=O stretch) and ~600 cm<sup>-1</sup> (C-Cl stretch).

- Mass Spectrometry (MS) : Molecular ion peak [M]<sup>+</sup> at m/z ≈ 232 (calculated for C14H15ClO).

- Reference Data : Similar cyclohexanecarbonyl chloride derivatives show consistent spectral patterns .

Q. How should researchers safely handle and store 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride to minimize risks?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves, lab coat, and eye protection. Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions.

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N2) at 2–8°C. Stability data for analogous acyl chlorides indicate decomposition risks after >6 months .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and steric effects from the cyclohexane and <i>p</i>-tolyl groups. Solvent effects (e.g., dichloromethane vs. THF) are simulated using continuum models (PCM). Key parameters:

- LUMO Energy : Lower LUMO indicates higher reactivity toward nucleophiles.

- Charge Distribution : Partial positive charge on the carbonyl carbon (QC=O ≈ +0.5–0.7 e).

- Reference : SHELX-based crystallographic data can validate computational geometries .

Q. What strategies resolve contradictions in reported reaction yields for amide formation using 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride?

- Methodological Answer : Discrepancies often arise from:

- Nucleophile Basicity : Stronger bases (e.g., primary amines) react faster but may cause side reactions (e.g., Schlenk equilibria).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may hydrolyze acyl chlorides.

- Mitigation : Conduct kinetic studies under controlled conditions (e.g., in situ IR monitoring) to optimize stoichiometry and solvent .

Q. How can researchers design experiments to study the hydrolytic stability of 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride in aqueous environments?

- Methodological Answer :

- Experimental Design : Use pH-buffered solutions (pH 2–12) and monitor hydrolysis via <sup>1</sup>H NMR or conductivity measurements.

- Kinetic Analysis : Calculate rate constants (kobs) using pseudo-first-order kinetics. Activation energy (Ea) is derived from Arrhenius plots.

- Data Interpretation : Compare with structurally similar compounds (e.g., cyclohexanecarbonyl chloride) to identify steric/electronic effects .

属性

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHENUMMBHAOHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。